molecular formula C30H32BrN3O6 B2429634 2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid CAS No. 2253631-01-3

2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid

Cat. No.: B2429634
CAS No.: 2253631-01-3
M. Wt: 610.505
InChI Key: WAWJXHBJRGKHEM-UHFFFAOYSA-N
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Description

2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a useful research compound. Its molecular formula is C30H32BrN3O6 and its molecular weight is 610.505. The purity is usually 95%.
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Biological Activity

The compound 2-[[5-(4-bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid (CAS Number: 2253631-01-3) is a complex organic molecule with potential biological activities. Its unique structure, which combines an imidazole ring, a spirocyclic backbone, and a fluorenylmethoxycarbonyl group, suggests diverse applications in medicinal chemistry, particularly in the fields of cancer research and enzyme inhibition.

PropertyValue
Molecular FormulaC30H32BrN3O6
Molecular Weight610.5 g/mol
IUPAC NameThis compound
InChI KeyANRQIXPFYVCRTH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to biological targets. The spirocyclic structure may provide spatial orientation conducive to enzyme inhibition or receptor modulation.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the imidazole derivatives have been studied for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1/2 mutant cancers.

Case Study:
In a study involving imidazole-based compounds, it was found that derivatives with bromo substitutions showed enhanced cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its interaction with PARP enzymes, leading to cell cycle arrest and apoptosis in tumor cells .

Antimicrobial Activity

The potential antimicrobial properties of this compound are also noteworthy. Similar compounds have demonstrated activity against a range of bacterial and fungal pathogens. The presence of the imidazole moiety is often associated with antimicrobial effects due to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Research Findings:
A series of studies have shown that imidazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Synthesis and Structural Analysis

The synthesis of this compound involves multiple synthetic steps:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal with ammonia followed by bromination.
  • Cyclization : A spirocyclic nonane structure is formed through cyclization reactions under controlled conditions.
  • Introduction of Fluorenylmethoxycarbonyl Group : This step typically involves reactions with fluorenylmethoxycarbonyl chloride in the presence of base .

Properties

IUPAC Name

2-[[5-(4-bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrN3O6/c1-33-16-25(31)32-27(33)30(40-18-26(35)36)10-13-34(19-29(30)11-14-38-15-12-29)28(37)39-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,16,24H,10-15,17-19H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWJXHBJRGKHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2(CCN(CC23CCOCC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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